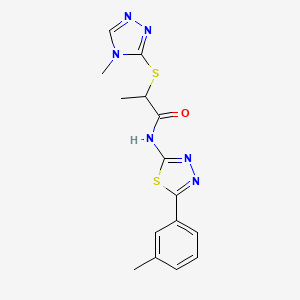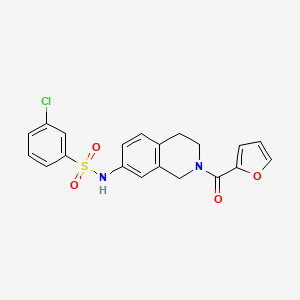![molecular formula C14H23NO2 B2793497 N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide CAS No. 2411302-61-7](/img/structure/B2793497.png)
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.343. This compound is characterized by a cyclohexyl ring substituted with hydroxymethyl and trimethyl groups, and an amide functional group attached to a but-2-ynamide chain.
Vorbereitungsmethoden
The synthesis of N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexyl ring, followed by the introduction of hydroxymethyl and trimethyl groups. The final step involves the formation of the amide bond with the but-2-ynamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Addition: The alkyne group in the but-2-ynamide chain can undergo addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving amides and alkynes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and alkyne groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide can be compared with similar compounds such as:
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enoamide: This compound has an alkene group instead of an alkyne group, leading to different reactivity and applications.
N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]butanamide: This compound lacks the alkyne group, resulting in different chemical properties and biological activities.
Eigenschaften
IUPAC Name |
N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-13(17)15-12-8-7-11(9-16)14(3,4)10(12)2/h10-12,16H,7-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECGEKATCQABEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C(C1C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)
![3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2793416.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)

![6-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B2793420.png)
![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2793422.png)

![cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride](/img/structure/B2793426.png)



![2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2793430.png)
![4-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2793431.png)
![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
